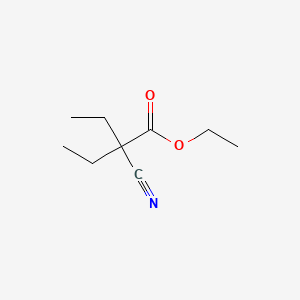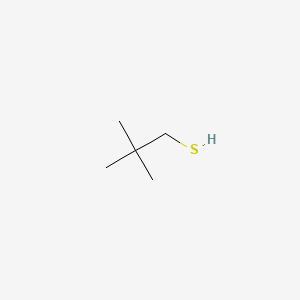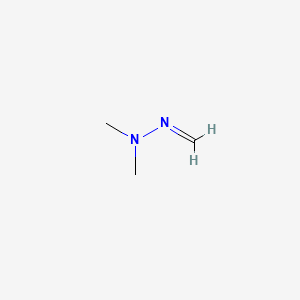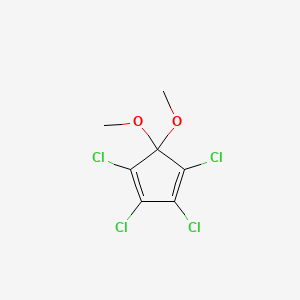
2-Fluorobenzotrifluoride
Overview
Description
2-Fluorobenzotrifluoride is a chemical compound with the molecular formula C7H4F4 . It is commonly used in the preparation of poly (arylene ether)s (PAEs) .
Synthesis Analysis
The synthesis of 2-Fluorobenzotrifluoride involves several steps . The process starts with nitrification in a system of nitric acid/sulfuric acid using m-fluorobenzotrifluoride to obtain 5-fluoro-2-nitrobenzotrifluoride. This is followed by reduction in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. The final step involves synthesizing the target compound, 2-Fluorobenzotrifluoride, through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .Molecular Structure Analysis
The molecular structure of 2-Fluorobenzotrifluoride can be represented as FC6H4CF3 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
2-Fluorobenzotrifluoride can undergo various chemical reactions. For instance, it can participate in allylation reactions through hydride abstraction with trityl cations . It can also undergo single C−F transformations such as thiolation and azidation .Physical And Chemical Properties Analysis
2-Fluorobenzotrifluoride has a molecular weight of 164.10 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 116.5±35.0 °C at 760 mmHg, and a vapour pressure of 21.6±0.2 mmHg at 25°C . Its refractive index is 1.406 .Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
This compound is used in nucleophilic aromatic substitution reactions to produce biphenyl derivatives. An example includes the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl , which has potential applications in material science and pharmaceuticals .
Mechanism of Action
Target of Action
2-Fluorobenzotrifluoride is a chemical compound used primarily as a building block in organic synthesis . The primary targets of this compound are the molecules or structures it reacts with during synthesis. Specific targets can vary depending on the particular reaction or synthesis process .
Mode of Action
The mode of action of 2-Fluorobenzotrifluoride involves its interaction with other molecules in a chemical reaction. For instance, it has been used in the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl via a nucleophilic aromatic substitution reaction with 2,2′-biphenol . In this reaction, the 2-Fluorobenzotrifluoride molecule interacts with the 2,2′-biphenol molecule, leading to the formation of the desired product .
Biochemical Pathways
The specific pathways affected would depend on the nature of the synthesized compound .
Result of Action
The result of 2-Fluorobenzotrifluoride’s action is the formation of new compounds through chemical reactions. For example, it has been used to synthesize 2,2′-bis(trifluoromethylphenoxy)biphenyl . The molecular and cellular effects of its action would depend on the properties of the synthesized compound .
properties
IUPAC Name |
1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVGHYOIWIALFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059940 | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
392-85-8 | |
| Record name | 2-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,2-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the fluorine-fluorine coupling constant (JFF) in 2-Fluorobenzotrifluoride unique and what does it tell us about the molecule's structure?
A1: The JFF in 2-Fluorobenzotrifluoride, specifically between the fluorine atom at the 2-position and the fluorines of the CF3 group, exhibits an unusual temperature dependence. [] This behavior, not commonly observed in other molecules, provides valuable insights into the compound's structural dynamics. Research suggests the presence of two distinct rotational conformations for the CF3 group relative to the benzene ring. [] The relative stability of these conformations is influenced by steric interactions between the CF3 group and the substituents at the 2- and 6-positions on the benzene ring. The observed temperature dependence of JFF arises from the thermal equilibrium between these conformations. [] Essentially, as temperature changes, the molecule shifts its preference for one conformation over another, directly impacting the JFF value.
Q2: How does the size of the substituent at the 6-position on the benzene ring influence the JFF in 2-Fluorobenzotrifluoride?
A2: Studies have shown a correlation between the size of the substituent at the 6-position of the benzene ring and the magnitude of the JFF in 2-Fluorobenzotrifluoride. [] As the size of the 6-substituent increases, the JFF value also tends to increase. This observation suggests that larger substituents at the 6-position create greater steric hindrance, influencing the preferred rotational conformation of the CF3 group and thereby impacting the JFF. [] This finding highlights the significant role steric effects play in shaping the molecular behavior of 2-Fluorobenzotrifluoride.
Q3: Can 2-Fluorobenzotrifluoride be used as a starting material to synthesize other useful compounds?
A3: Yes, 2-Fluorobenzotrifluoride serves as a key starting material in the synthesis of Beflubutamid, a novel herbicide. [] The synthesis involves a multi-step process where 2-Fluorobenzotrifluoride is first nitrated and subsequently reduced to form 4-fluoro-3-trifluoromethylaniline. [] This intermediate then undergoes diazotization, hydrolysis, and further reactions to ultimately yield Beflubutamid. [] This example demonstrates the utility of 2-Fluorobenzotrifluoride as a building block in organic synthesis for the development of compounds with potential agricultural applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)



